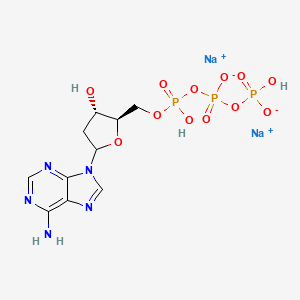

dATP-Na2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxyadenosine 5’-triphosphate disodium salt (dATP-Na2) is a nucleotide analog commonly used in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is crucial in various biochemical processes, particularly in DNA synthesis and repair.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 5’-triphosphate disodium salt typically involves the phosphorylation of deoxyadenosine. The process can be summarized as follows:

Starting Material: Deoxyadenosine is used as the starting material.

Phosphorylation: The hydroxyl groups at the 5’ position of deoxyadenosine are sequentially phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

Purification: The resulting product is purified through techniques like ion-exchange chromatography to obtain the high-purity disodium salt form.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:

Automated Synthesis: Using automated nucleotide synthesizers to ensure precision and consistency.

Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC), to ensure the purity and concentration of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxyadenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to deoxyadenosine monophosphate (dAMP) and inorganic phosphate.

Polymerization: It acts as a substrate for DNA polymerases during DNA synthesis.

Enzymatic Reactions: It participates in enzymatic reactions involving kinases and phosphatases.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Polymerization: Requires the presence of DNA polymerases and a DNA template.

Enzymatic Reactions: Involves specific enzymes like kinases and phosphatases under physiological conditions.

Major Products Formed

Hydrolysis: Produces deoxyadenosine monophosphate (dAMP) and inorganic phosphate.

Polymerization: Incorporates into DNA strands, forming phosphodiester bonds.

Enzymatic Reactions: Produces various phosphorylated intermediates.

Aplicaciones Científicas De Investigación

2’-Deoxyadenosine 5’-triphosphate disodium salt is widely used in scientific research, including:

Chemistry: As a substrate in nucleotide synthesis and enzymatic assays.

Biology: In DNA replication and repair studies, as well as in polymerase chain reaction (PCR) techniques.

Medicine: In the development of antiviral and anticancer therapies, where it serves as a model compound for studying nucleotide analogs.

Industry: In the production of diagnostic kits and reagents for molecular biology research.

Mecanismo De Acción

The mechanism of action of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves its incorporation into DNA strands by DNA polymerases. It acts as a substrate, providing the necessary building blocks for DNA synthesis. The molecular targets include:

DNA Polymerases: Enzymes that catalyze the addition of nucleotides to the growing DNA strand.

DNA Templates: The existing DNA strands that guide the incorporation of the nucleotide.

Comparación Con Compuestos Similares

2’-Deoxyadenosine 5’-triphosphate disodium salt can be compared with other nucleotide analogs such as:

Adenosine Triphosphate (ATP): The ribonucleotide counterpart with a hydroxyl group at the 2’ position.

2’-Deoxyguanosine 5’-triphosphate (dGTP): Another deoxyribonucleotide used in DNA synthesis.

2’-Deoxycytidine 5’-triphosphate (dCTP): A deoxyribonucleotide analog used in DNA replication.

Uniqueness

2’-Deoxyadenosine 5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair, making it indispensable in molecular biology research. Its stability and compatibility with various DNA polymerases enhance its utility in scientific applications.

By understanding the properties, synthesis, and applications of 2’-Deoxyadenosine 5’-triphosphate disodium salt, researchers can effectively utilize this compound in various fields of study, contributing to advancements in science and medicine.

Propiedades

Fórmula molecular |

C10H14N5Na2O12P3 |

|---|---|

Peso molecular |

535.15 g/mol |

Nombre IUPAC |

disodium;[[[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7?;;/m0../s1 |

Clave InChI |

JEKDCIBJADJZSK-LNUHRGGJSA-L |

SMILES isomérico |

C1[C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)

![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)